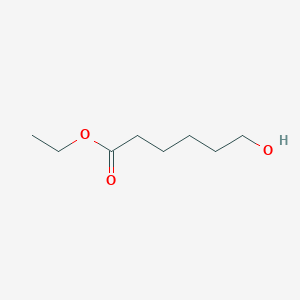

Ethyl 6-hydroxyhexanoate

Overview

Description

Ethyl 6-hydroxyhexanoate (E6HH) is an organic compound that is widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects. It is a colorless liquid with a sweet, fruity odor, and is a common component of many essential oils. E6HH has been studied extensively in the past few decades, and is used in a variety of applications in research and industry.

Scientific Research Applications

Synthesis in Organic Chemistry

Ethyl 6-hydroxyhexanoate plays a significant role in organic chemistry, particularly in the synthesis of various compounds. McCullagh and Hirakis (2017) describe its use in the synthesis of ethyl 6-acetoxyhexanoate, a fragrance compound with a raspberry-like odor. The synthesis involves a two-step procedure beginning with e-caprolactone and includes transesterification to form this compound, followed by acetylation to produce ethyl 6-acetoxyhexanoate (McCullagh & Hirakis, 2017).

Biochemical Approaches in Synthesis

Nanduri et al. (2001) explored different biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate, a structurally similar compound. They used various techniques, including enzymatic reduction and hydrolysis, to achieve high yields and enantiomeric excesses of the target compounds (Nanduri et al., 2001).

Metabolic Studies and Radiochemistry

Pennanen et al. (1991) investigated the metabolites of 2-ethylhexanoic acid in rats, where this compound was identified as a metabolite. This study is crucial for understanding the metabolic pathways of similar compounds in biological systems (Pennanen et al., 1991). Gopalakrishna et al. (1988) used this compound in the synthesis of radioiodinated aliphatic amines, demonstrating its utility in creating imaging agents for medical applications (Gopalakrishna et al., 1988).

Enantioselective Bioreduction and Polymer Research

Ramos et al. (2011) conducted a study on the enantioselective bioreduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate, highlighting the potential of this compound in stereoselective synthesis (Ramos et al., 2011). In polymer research, Cheng et al. (2006) studied the effects of poly(hydroxybutyrate-co-hydroxyhexanoate) microparticles, which include this compound derivatives, on fibroblast cell proliferation, indicating its relevance in biomaterials (Cheng et al., 2006).

Safety and Hazards

Ethyl 6-hydroxyhexanoate is classified as a combustible liquid . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, the victim should drink water (two glasses at most) and consult a doctor if feeling unwell . In the event of a fire, firefighters should wear self-contained breathing apparatus .

Mechanism of Action

Target of Action

Ethyl 6-hydroxyhexanoate is an organic compound . It is primarily used in the synthesis of model phenol carbonate ester prodrugs . These prodrugs are designed to target specific enzymes in the body that can metabolize them into active drugs .

Mode of Action

It is known that it can be used in the synthesis of alkyl triflates . Alkyl triflates are versatile intermediates in organic synthesis, often used in palladium-catalyzed coupling reactions .

Biochemical Pathways

This compound is involved in the synthesis of model phenol carbonate ester prodrugs It is known that it can be prepared via the hydrolysis of ε-caprolactone .

Pharmacokinetics

It is known that it has a high gastrointestinal absorption and is bbb permeant . Its LogP value indicates moderate lipophilicity, which could influence its distribution in the body .

Result of Action

The result of this compound’s action is the production of model phenol carbonate ester prodrugs . These prodrugs can be metabolized into active drugs in the body

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature and pH . Furthermore, its efficacy in the synthesis of other compounds can be influenced by the presence of catalysts and the specific conditions of the reaction .

Biochemical Analysis

Biochemical Properties

Ethyl 6-hydroxyhexanoate plays a role in biochemical reactions. It is used as a reagent in the synthesis of cross-reactive carbohydrate determinants (CCDs) as tools for in vitro allergy diagnosis

Molecular Mechanism

It is known to be used in the synthesis of certain compounds

properties

IUPAC Name |

ethyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXRUZUPCFVWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606130-29-4 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-ethyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606130-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60326814 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5299-60-5 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

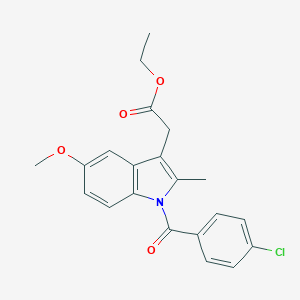

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of ethyl 6-hydroxyhexanoate in material science?

A1: this compound is a valuable building block in synthesizing polyesters. Research shows that it can be copolymerized with novel monomers like trans-2,5-dihydroxy-3-pentenoic acid methyl ester (DPM) using enzymatic polymerization techniques []. This process yields functional polyesters with molecular weights reaching up to 12,000 g/mol []. These polyesters hold potential for various applications due to their functional groups, allowing for further modifications like grafting [].

Q2: Can this compound be used to create fragrant compounds?

A2: Yes, this compound serves as a precursor to commercially valuable fragrance compounds. One example is its use in the synthesis of ethyl 6-acetoxyhexanoate, also known as Berryflor []. This compound possesses a pleasant raspberry aroma with hints of jasmine and anise, making it suitable for fragrances and flavorings [].

Q3: Are there any alternative synthetic routes for producing this compound?

A3: While commercial sources exist, this compound can be synthesized from readily available starting materials. A common method involves the acid-catalyzed transesterification of ε-caprolactone []. This approach offers a cost-effective alternative to direct purchase, particularly for laboratory-scale syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)